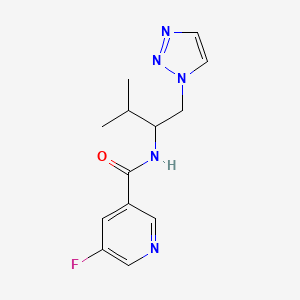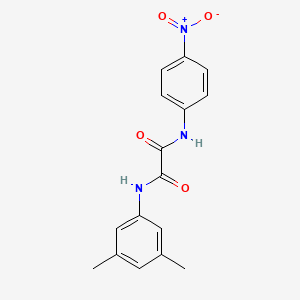![molecular formula C19H16O5 B2880068 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one is a complex organic compound belonging to the chromen-4-one family This compound features a benzodioxole group attached to a chromen-4-one core, which is further substituted with an ethyl group, a hydroxyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one typically involves multiple steps, starting with the construction of the chromen-4-one core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable benzodioxole derivative with a β-keto ester or β-diketone under basic conditions. The reaction is usually carried out in the presence of a strong base such as piperidine or pyridine, and the resulting product is then subjected to further modifications to introduce the ethyl, hydroxyl, and methyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and reaction time are optimized to achieve high yields and purity. Purification techniques such as recrystallization, chromatography, or distillation are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Addition: Electrophilic addition reactions can be carried out using electrophiles such as bromine (Br₂) or hydrogen halides (HX).
Major Products Formed:
Oxidation: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-oxo-2-methyl-4H-chromen-4-one.
Reduction: Formation of 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Addition: Formation of halogenated or hydrogenated derivatives.
Scientific Research Applications
Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.
Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in treating various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Chromen-4-one derivatives: These compounds share a similar core structure but differ in their substituents.
Benzodioxole derivatives: These compounds feature a benzodioxole group but may have different functional groups attached.
Uniqueness: 3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-ethyl-7-hydroxy-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-11-6-13-16(8-14(11)20)24-10(2)18(19(13)21)12-4-5-15-17(7-12)23-9-22-15/h4-8,20H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJNTHEDRSRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyclopropyl-N,6-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2879986.png)
![N-(Cyanomethyl)-N-cyclopentylspiro[2.4]heptane-2-carboxamide](/img/structure/B2879991.png)
![3-(1,1-Difluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2879992.png)


![tert-butylN-[1-(aminomethyl)-4,4-dimethylcyclohexyl]carbamate](/img/structure/B2879997.png)
![ethyl 7-benzyl-6-(3-methylbenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2879999.png)
![(E)-4-chloro-N-(3-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2880000.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2880003.png)

![Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2880006.png)
![N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2880007.png)
![3-butyl-7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2880008.png)
